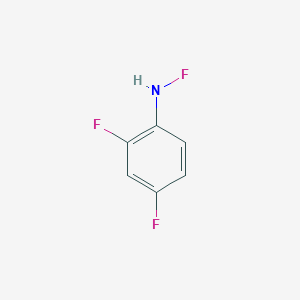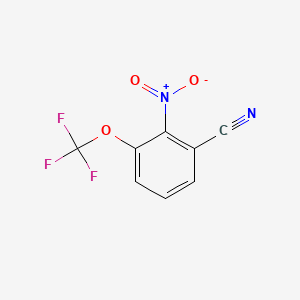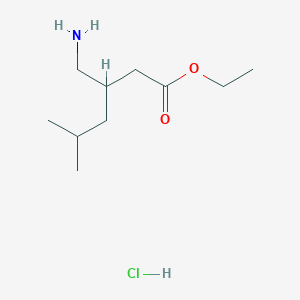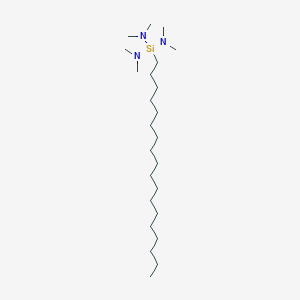
Apixaban PG Ester-I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apixaban PG Ester-I is a compound with the molecular formula C28H30N4O6 and a molecular weight of 518.56 g/mol . It is a derivative of Apixaban, which is a direct factor Xa inhibitor used as an anticoagulant. This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology .
Preparation Methods
The synthesis of Apixaban PG Ester-I involves multiple steps, starting from inexpensive raw materials such as 4-chloronitrobenzene and piperidine . The process includes an eight-step procedure where sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere . This results in the construction of two lactams, which are crucial intermediates in the synthesis of this compound. The reactions occur under mild conditions, and most intermediates can be obtained through simple slurry or recrystallization .
Chemical Reactions Analysis
Apixaban PG Ester-I undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium chlorite for oxidation and ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate for cyclization . The major products formed from these reactions are lactams and the final this compound compound .
Scientific Research Applications
Apixaban PG Ester-I is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a reference material for the development of new synthetic routes and reaction conditions . In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of Apixaban derivatives . Additionally, it is employed in industrial settings for the large-scale production of Apixaban and its derivatives .
Mechanism of Action
Apixaban PG Ester-I exerts its effects by inhibiting factor Xa, a crucial enzyme in the coagulation cascade . By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots . This mechanism is similar to that of Apixaban, which is known for its anticoagulant properties .
Comparison with Similar Compounds
Apixaban PG Ester-I is unique due to its specific structure and high selectivity for factor Xa . Similar compounds include Rivaroxaban, Edoxaban, and Betrixaban, which are also direct factor Xa inhibitors . this compound stands out due to its higher selectivity and lower potential for drug-drug interactions .
Properties
Molecular Formula |
C28H30N4O6 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-hydroxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H30N4O6/c1-18(33)17-38-28(36)25-23-14-16-31(20-8-6-19(7-9-20)30-15-4-3-5-24(30)34)27(35)26(23)32(29-25)21-10-12-22(37-2)13-11-21/h6-13,18,33H,3-5,14-17H2,1-2H3 |
InChI Key |
AFRZJNGVCRCKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)

![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)



